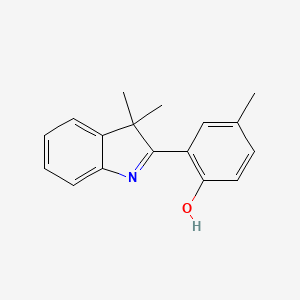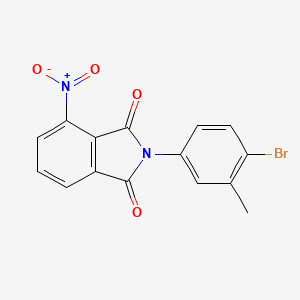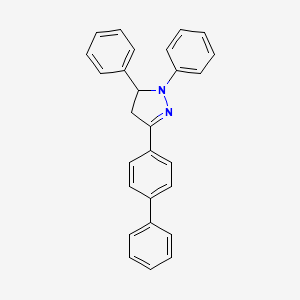
3-(biphenyl-4-yl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(bifenil-4-il)-1,5-difenil-4,5-dihidro-1H-pirazol es un compuesto heterocíclico que presenta un anillo de pirazol sustituido con grupos bifenilo y fenilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(bifenil-4-il)-1,5-difenil-4,5-dihidro-1H-pirazol normalmente implica la reacción de las calconas con derivados de hidracina. Un método común es la ciclocondensación de las calconas con fenilhidracina en condiciones ácidas o básicas. La reacción generalmente se lleva a cabo en etanol u otro solvente adecuado, y el producto se purifica por recristalización .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza. También se pueden emplear catalizadores y sistemas automatizados para optimizar el proceso y reducir los costos .
Análisis De Reacciones Químicas
Tipos de reacciones
3-(bifenil-4-il)-1,5-difenil-4,5-dihidro-1H-pirazol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos de pirazol correspondientes.
Reducción: Las reacciones de reducción pueden producir derivados de dihidropirazol.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden introducir diferentes grupos funcionales en el anillo de pirazol.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia como agentes reductores.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos de pirazol, mientras que la reducción puede producir derivados de dihidropirazol .
Aplicaciones Científicas De Investigación
3-(bifenil-4-il)-1,5-difenil-4,5-dihidro-1H-pirazol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático o ligando de receptor.
Medicina: Explorado por sus propiedades antiinflamatorias, anticancerígenas y antimicrobianas.
Industria: Utilizado en el desarrollo de diodos orgánicos emisores de luz (OLED) y otros materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de 3-(bifenil-4-il)-1,5-difenil-4,5-dihidro-1H-pirazol involucra su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir enzimas al unirse a sus sitios activos o modular la actividad del receptor al actuar como agonista o antagonista. Las vías exactas dependen del contexto biológico específico y las características estructurales del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
- 1-(bifenil-4-il)-3,4,4-tricloro-3-buten-1-ona
- 3-(bifenil-4-il)-3-hidroxiquinuclidina
- 4-(3-(4-bromofenil)-5-(2,4-dimetoxi-fenil)-4,5-dihidro-1H-pirazol-1-il)bencenosulfonamida
Unicidad
3-(bifenil-4-il)-1,5-difenil-4,5-dihidro-1H-pirazol es único debido a su patrón de sustitución específico en el anillo de pirazol, lo que le confiere propiedades químicas y biológicas distintas. Sus grupos bifenilo y fenilo contribuyen a su estabilidad y potencial para diversas aplicaciones .
Propiedades
Fórmula molecular |
C27H22N2 |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
2,3-diphenyl-5-(4-phenylphenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C27H22N2/c1-4-10-21(11-5-1)22-16-18-23(19-17-22)26-20-27(24-12-6-2-7-13-24)29(28-26)25-14-8-3-9-15-25/h1-19,27H,20H2 |
Clave InChI |
AQESHMDCMHVRIJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(N=C1C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{acetyl[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B11708279.png)
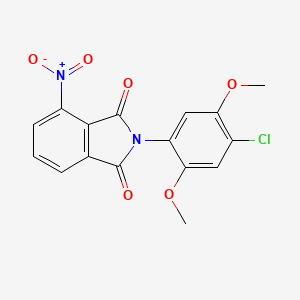
![5-[(3-Methoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11708281.png)
![3-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11708289.png)
![5-(2-Bromophenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11708295.png)

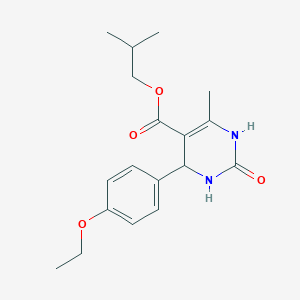
![5-chloro-N'-[(E)-(2-hydroxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11708306.png)
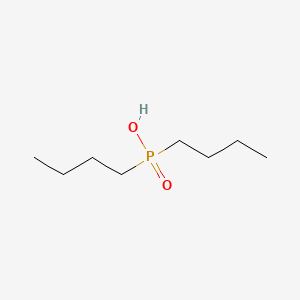
![4-Iodo-N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B11708322.png)
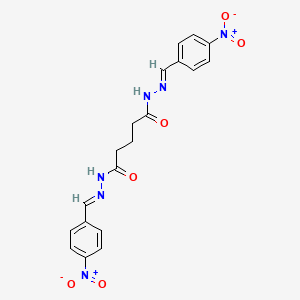
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11708326.png)
